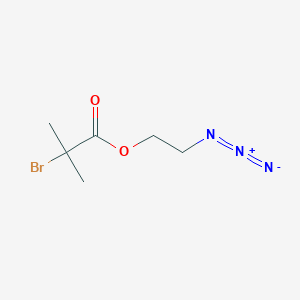

Br-Boc-C2-azido

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azidoethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSXPOJKJKBNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCN=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120364-53-5 | |

| Record name | 1120364-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Application of 2-Azidoethyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound commonly referred to as Br-Boc-C2-azido, systematically named 2-Azidoethyl 2-bromoisobutyrate. This bifunctional molecule is a critical reagent in modern chemical biology and drug discovery, serving as a versatile building block in the fields of polymer chemistry and targeted protein degradation. This document details its core structure, physicochemical properties, a detailed synthesis protocol, and its primary applications, including its role as a PROTAC linker and a click chemistry handle.

Core Structure and Chemical Identity

The designation "this compound" is a shorthand notation that can be misleading. The "Boc" component does not refer to the standard tert-butoxycarbonyl protecting group. The correct chemical structure is an ester formed from 2-azidoethanol and 2-bromo-2-methylpropanoic acid.

The systematic IUPAC name for this compound is 2-azidoethyl 2-bromo-2-methylpropanoate . It is also commonly known by several synonyms, including 2'-Azidoethyl 2-bromoisobutyrate and Azido-ATRP initiator.[1]

Key Structural Features:

-

2-bromo-2-methylpropanoate group: This moiety serves as an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.

-

Ethyl linker (-C2-): A two-carbon aliphatic chain connecting the ester and azide functionalities.

-

Azido group (-N3): This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient ligation to molecules containing an alkyne group.[2]

The unique combination of an ATRP initiator and a click chemistry handle in a single molecule makes it a highly valuable tool for the synthesis of complex macromolecular architectures and bioconjugates.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-Azidoethyl 2-bromoisobutyrate is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information repositories.

Table 1: Physicochemical Properties of 2-Azidoethyl 2-bromoisobutyrate

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀BrN₃O₂ | [2][3] |

| Molecular Weight | 236.07 g/mol | |

| CAS Number | 1120364-53-5 | |

| Appearance | Liquid | |

| Density | 1.437 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 | |

| SMILES | CC(C)(Br)C(=O)OCCN=[N+]=[N-] | |

| InChI Key | OYSXPOJKJKBNSG-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Features

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -C(CH₃)₂Br | ~1.9 ppm (singlet, 6H) |

| -O-CH₂-CH₂-N₃ | ~4.3 ppm (triplet, 2H) | |

| -O-CH₂-CH₂-N₃ | ~3.6 ppm (triplet, 2H) | |

| ¹³C NMR | -C(CH₃)₂Br | ~55 ppm |

| -C(CH₃)₂Br | ~30 ppm | |

| C=O | ~171 ppm | |

| -O-CH₂- | ~63 ppm | |

| -CH₂-N₃ | ~50 ppm | |

| IR Spectroscopy | Azide (N₃) stretch | Strong, sharp peak at ~2100 cm⁻¹ |

| Ester (C=O) stretch | Strong peak at ~1735 cm⁻¹ | |

| C-Br stretch | ~600-700 cm⁻¹ |

Experimental Protocols: Synthesis of 2-Azidoethyl 2-bromoisobutyrate

A detailed experimental protocol for the synthesis of 2-Azidoethyl 2-bromoisobutyrate is not available in a single, peer-reviewed publication. However, its synthesis can be reliably achieved through a two-step process involving the preparation of the key precursor, 2-azidoethanol, followed by its esterification with 2-bromo-2-methylpropionyl bromide.

Step 1: Synthesis of 2-Azidoethanol

This procedure is adapted from established methods for the synthesis of 2-azidoethanol from 2-bromoethanol.

Materials:

-

2-bromoethanol

-

Sodium azide (NaN₃)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium azide (e.g., 1.5-3.0 equivalents) in water.

-

Add 2-bromoethanol (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to 80°C and maintain under reflux overnight (approximately 12-20 hours).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with diethyl ether (e.g., 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-azidoethanol as a light-yellow oil.

Note: 2-azidoethanol is potentially explosive and should be handled with appropriate safety precautions.

Step 2: Synthesis of 2-Azidoethyl 2-bromoisobutyrate

This step involves the esterification of 2-azidoethanol with 2-bromo-2-methylpropionyl bromide (also known as 2-bromoisobutyryl bromide). This is a standard esterification reaction using an acid halide.

Materials:

-

2-azidoethanol (from Step 1)

-

2-bromo-2-methylpropionyl bromide

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base, such as triethylamine (TEA) or pyridine

-

Round-bottom flask, addition funnel, magnetic stir bar

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-azidoethanol (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

-

Slowly add a solution of 2-bromo-2-methylpropionyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via an addition funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-Azidoethyl 2-bromoisobutyrate.

Applications in Research and Development

The bifunctional nature of 2-Azidoethyl 2-bromoisobutyrate underpins its utility in two major areas: targeted protein degradation (PROTACs) and advanced polymer synthesis (ATRP).

Role as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. 2-Azidoethyl 2-bromoisobutyrate is a valuable component in the synthesis of these linkers. The azide group allows for the efficient connection to an alkyne-functionalized E3 ligase ligand or POI ligand via click chemistry.

Application in Click Chemistry and Polymer Synthesis

The azide functionality is central to the utility of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science.

The 2-bromoisobutyrate group enables the molecule to act as an initiator for ATRP. This allows for the synthesis of polymers with a terminal azide group, which can then be used in subsequent click reactions to create block copolymers, graft polymers, or to attach polymers to surfaces or biological molecules.

References

An In-depth Technical Guide to the Synthesis and Purification of Tert-Butyl (2-azidoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl (2-azidoethyl)carbamate, a valuable bifunctional building block in organic synthesis, particularly for the introduction of an azide moiety in a protected aminoethyl scaffold. This guide details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in practical laboratory applications.

Introduction

tert-Butyl (2-azidoethyl)carbamate, often referred to in shorthand reflecting its precursors such as "Br-Boc-C2-azido," is a key intermediate used in the development of more complex molecules in pharmaceutical and materials science research. The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions and can be readily removed under mild acidic conditions. The azide group is a versatile functional group that can participate in various chemical transformations, most notably in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), Staudinger ligations, and reductions to primary amines.

This guide will focus on two reliable synthetic pathways:

-

Route 1: A two-step synthesis commencing with the Boc protection of 2-bromoethylamine hydrobromide to form tert-butyl (2-bromoethyl)carbamate, followed by nucleophilic substitution with sodium azide.

-

Route 2: An alternative pathway involving the initial synthesis of 2-azidoethylamine, followed by its protection with a Boc group.

Synthetic Pathways

Route 1: Boc Protection followed by Azidation

This is the most direct and commonly employed route for the synthesis of tert-butyl (2-azidoethyl)carbamate.

Caption: Synthetic workflow for Route 1.

This procedure outlines the protection of the primary amine of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate.

Materials:

-

2-Bromoethylamine hydrobromide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Methanol, Dichloromethane (DCM), or a Dioxane/Water mixture

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide in the chosen solvent system (e.g., methanol).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to dilute the reaction mixture.

-

Extract the product with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data for Step 1:

| Reactant/Reagent | Molar Equiv. | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| 2-Bromoethylamine HBr | 1 | Methanol | Triethylamine (2 eq.) | 2 | 92 | [1] |

| 2-Bromoethylamine HBr | 1 | Acetonitrile | Triethylamine (1.6 eq.) | 12 | 82 (NMR) | [2] |

| 2-Bromoethylamine HBr | 1 | Dioxane/Water | NaOH | - | - | [3] |

Purification and Characterization of tert-Butyl (2-bromoethyl)carbamate:

-

Purification: The crude product, often obtained as a colorless to yellow oil, can be purified by column chromatography on silica gel if necessary. However, for the subsequent azidation step, the crude product is often of sufficient purity.

-

TLC Analysis: Monitor the reaction using a mobile phase of ethyl acetate/hexane (e.g., 30:70). The product will have a higher Rf value than the starting amine. Visualization can be achieved with UV light (if applicable) and staining with ninhydrin (note: Boc-protected amines may require heating to visualize with ninhydrin)[4].

-

Physical Properties:

-

Appearance: Colorless oil or low melting solid[1].

-

Melting Point: 30-32 °C.

-

Molecular Weight: 224.10 g/mol .

-

This procedure details the nucleophilic substitution of the bromide with an azide.

Materials:

-

tert-Butyl (2-bromoethyl)carbamate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Water

-

Water

-

Ethyl acetate or Diethyl ether (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2-bromoethyl)carbamate in a suitable solvent such as DMF.

-

Add sodium azide (typically 1.5-2.5 equivalents) to the solution.

-

Heat the reaction mixture (e.g., to 70-90 °C) and stir for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Step 2:

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mesylated analog | NaN₃ | - | 40 | - | >36 | |

| 2-Bromoethylamine HBr | NaN₃ (2.5 eq.) | Water | 90 | >18 | 34 (unprotected) |

Purification and Characterization of tert-Butyl (2-azidoethyl)carbamate:

-

Purification: The final product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

TLC Analysis: A typical mobile phase is ethyl acetate/hexane. The product is expected to have a similar polarity to the starting bromo-compound. Visualization can be done using a phosphomolybdic acid (PMA) stain or other general stains, as the azide group is not readily visualized by common stains like ninhydrin.

-

Characterization Data:

-

¹H NMR (CDCl₃): Expected peaks around δ 3.40 (t, 2H), 3.25 (q, 2H), and 1.45 (s, 9H).

-

IR Spectroscopy: A characteristic strong absorption peak for the azide group is expected around 2100 cm⁻¹.

-

Route 2: Azidation followed by Boc Protection

This alternative route first prepares the volatile and potentially hazardous 2-azidoethylamine, which is then protected.

Caption: Synthetic workflow for Route 2.

Materials:

-

2-Bromoethylamine hydrobromide

-

Sodium azide (NaN₃)

-

Deionized water

-

10 N Sodium Hydroxide (NaOH)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromoethylamine hydrobromide (1 eq.) and sodium azide (2.5 eq.) in deionized water.

-

Stir the mixture at 90 °C in an oil bath for over 18 hours, protected from light.

-

Cool the mixture to room temperature and adjust the pH to >11 using 10 N NaOH. Stir for 30 minutes.

-

Extract the product with diethyl ether three times.

-

Dry the combined organic layers with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product as a brownish oil.

Quantitative Data for Route 2, Step 1:

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromoethylamine HBr | NaN₃ (2.5 eq.) | Water | 90 | >18 | 34 |

Characterization of 2-Azidoethylamine:

-

¹H NMR (300 MHz, CDCl₃): δ 3.37 (t, J = 5.7 Hz, 2H), 2.88 (t, J = 5.7 Hz, 2H).

This is a general procedure for the Boc protection of a primary amine.

Materials:

-

2-Azidoethylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., Triethylamine, NaOH)

-

A suitable solvent (e.g., Dichloromethane, Dioxane/Water)

Procedure:

-

Dissolve 2-azidoethylamine in the chosen solvent.

-

Add the base, followed by the slow addition of di-tert-butyl dicarbonate.

-

Stir at room temperature until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

Purification and Quality Control

The purification of the final product, tert-butyl (2-azidoethyl)carbamate, is crucial for its use in subsequent synthetic steps.

Caption: General purification workflow.

Liquid-Liquid Extraction

An essential step to remove water-soluble impurities and inorganic salts. After quenching the reaction with water, the product is extracted into an immiscible organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove residual water and salts.

Column Chromatography

Flash column chromatography using silica gel is the most effective method for obtaining highly pure tert-butyl (2-azidoethyl)carbamate. A solvent system with a gradient of ethyl acetate in hexane is typically employed. The fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the reaction progress and identifying the correct fractions during column chromatography.

TLC Parameters:

| Analyte | Typical Mobile Phase | Visualization | Expected Rf |

| tert-Butyl (2-bromoethyl)carbamate | 30% Ethyl Acetate in Hexane | Ninhydrin (with heating), PMA | ~0.4-0.6 |

| tert-Butyl (2-azidoethyl)carbamate | 30% Ethyl Acetate in Hexane | PMA stain | ~0.4-0.6 |

Safety Considerations

-

2-Bromoethylamine hydrobromide: Is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Sodium azide (NaN₃): Is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas. Also, avoid contact with metal spatulas and equipment. Use in a well-ventilated fume hood and wear appropriate PPE.

-

Organic Solvents: Dichloromethane, DMF, and other organic solvents are flammable and/or toxic. Handle with care in a fume hood.

-

Azide Compounds: Organic azides are potentially explosive, especially at elevated temperatures. While small-chain alkyl azides are generally less shock-sensitive, it is prudent to handle them with care and avoid excessive heating or mechanical shock.

This guide provides a detailed framework for the synthesis and purification of tert-butyl (2-azidoethyl)carbamate. Researchers should always consult relevant safety data sheets (SDS) and adhere to institutional safety protocols when handling the chemicals and performing the procedures described herein.

References

- 1. rsc.org [rsc.org]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Mechanism of Action of Azide-Containing Linkers in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the "Br-Boc-C2-azido" linker (2-Azidoethyl 2-bromo-2-methylpropanoate), a specific PROTAC utilizing this exact linker has not been prominently documented in publicly available literature. Therefore, to provide a comprehensive and practical technical overview, this document will use a well-characterized Bromodomain and Extra-Terminal domain (BET) protein degrader, ARV-771 , as a representative example. ARV-771 employs a "clickable" azide-containing linker, showcasing the principles and methodologies relevant to the mechanism of action of such PROTACs.

Introduction to PROTACs and the Role of the Linker

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by inducing the degradation of specific target proteins through the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

This compound (2-Azidoethyl 2-bromo-2-methylpropanoate) is a bifunctional linker precursor. Its chemical structure contains:

-

An azide group (-N₃) , which is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the linker to a molecule containing an alkyne group.

-

A bromo group (-Br) , which can serve as a reactive site for attachment to the other binding moiety of the PROTAC, typically through nucleophilic substitution.

-

A tert-butoxycarbonyl (Boc)-like group , which in this specific structure is a dimethyl group on the alpha-carbon to the ester, providing steric bulk.

-

A C2 ethyl spacer , which contributes to the overall length and flexibility of the linker.

The ability to use click chemistry for PROTAC synthesis provides a modular and efficient way to generate libraries of PROTACs with varying linkers to optimize degradation activity.

General Mechanism of Action

The mechanism of action of a PROTAC can be summarized in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This is the crucial first step that brings the POI into close proximity with the E3 ligase.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.

-

Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another round of degradation, thus acting catalytically.

PROTAC-mediated protein degradation pathway.

Case Study: ARV-771, a BET Degrader with a Clickable Linker

ARV-771 is a PROTAC that targets the BET family of proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While not containing the exact this compound linker, its synthesis involves the use of an azide-functionalized precursor and an alkyne-functionalized precursor, which are then joined by a CuAAC "click" reaction to form a triazole-containing linker. This makes it an excellent model to understand the application of azide-containing linkers in PROTACs.

Quantitative Data for ARV-771

The efficacy of ARV-771 has been evaluated in various cancer cell lines. The key parameters used to quantify PROTAC activity are:

-

DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ (maximum degradation): The maximum percentage of target protein degradation achieved.

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |

| LNCaP | BRD4 | ~1 | >95 |

| VCaP | BRD4 | ~1 | >95 |

| MOLM-13 | BRD4 | <5 | >90 |

Note: The values presented are approximate and compiled from various literature sources for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PROTACs like ARV-771.

Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for the final "click" reaction to assemble a PROTAC from an azide-containing precursor and an alkyne-containing precursor.

General workflow for PROTAC synthesis via CuAAC.

Materials:

-

Azide-functionalized precursor (e.g., E3 ligase ligand)

-

Alkyne-functionalized precursor (e.g., POI ligand)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of N,N-Dimethylformamide (DMF) and water)

-

High-performance liquid chromatography (HPLC) for purification

-

Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for characterization

Procedure:

-

Dissolve the azide-functionalized precursor (1 equivalent) and the alkyne-functionalized precursor (1 equivalent) in the chosen solvent system (e.g., DMF/H₂O 4:1).

-

Add sodium ascorbate (0.5 equivalents) to the reaction mixture.

-

Add CuSO₄·5H₂O (0.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench it by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Western Blot Analysis for Protein Degradation

This protocol details the steps to determine the DC₅₀ and Dₘₐₓ of a PROTAC.[1]

Materials:

-

Cell line of interest (e.g., LNCaP for ARV-771)

-

Cell culture medium and supplements

-

PROTAC compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treat the cells with the different concentrations of the PROTAC and incubate for a specific duration (e.g., 18 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

-

Immunoprecipitation (IP) for Detecting Ubiquitination

This protocol is used to confirm that the PROTAC-induced degradation of the POI is mediated by the ubiquitin-proteasome system.[2][3]

Materials:

-

Cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Denaturing lysis buffer (containing SDS)

-

Dilution buffer (without SDS)

-

Primary antibody against the POI or ubiquitin

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as described in section 4.2)

Procedure:

-

Cell Lysis under Denaturing Conditions:

-

Treat cells with the PROTAC and MG132.

-

Lyse the cells in a denaturing lysis buffer containing SDS and boil to disrupt protein-protein interactions.

-

Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRD4) overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G beads to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

-

Elute the captured proteins from the beads using an elution buffer or by boiling in sample buffer.

-

-

Western Blot Analysis:

-

Perform western blotting on the eluted samples.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the immunoprecipitated POI. A smear of high-molecular-weight bands indicates polyubiquitination.

-

Workflow for detecting POI ubiquitination.

AlphaLISA for Ternary Complex Formation

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay to detect and quantify the formation of the ternary complex in vitro.[4][5]

Materials:

-

Purified recombinant POI with a tag (e.g., His-tag)

-

Purified recombinant E3 ligase complex with a different tag (e.g., GST-tag)

-

PROTAC compound

-

AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His)

-

AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-GST)

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Assay Setup:

-

In a microplate, add the purified POI, purified E3 ligase, and a serial dilution of the PROTAC in the assay buffer.

-

Incubate to allow for ternary complex formation.

-

-

Bead Addition and Incubation:

-

Add the AlphaLISA acceptor beads and incubate.

-

Add the AlphaLISA donor beads and incubate in the dark.

-

-

Detection:

-

Read the plate on an AlphaLISA-compatible microplate reader. When the ternary complex is formed, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, demonstrating the "hook effect" at high PROTAC concentrations where binary complexes are favored over the ternary complex.

-

Conclusion

References

In-Depth Technical Guide to the Solubility of Br-Boc-C2-azido

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Br-Boc-C2-azido, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for initiation in Atom Transfer Radical Polymerization (ATRP).

Core Compound Identification and Properties

This compound, also identified as 2-Azidoethyl 2-bromoisobutyrate, is a key building block in modern drug discovery and polymer chemistry. Its bifunctional nature, possessing both a bromo group for nucleophilic substitution and an azido group for "click chemistry," allows for the sequential or orthogonal conjugation of different molecular entities.

| Property | Value | Citation(s) |

| Chemical Name | tert-butyl (1-bromo-2-azidoethyl)carbamate | |

| Alternative Name | 2-Azidoethyl 2-bromoisobutyrate | [1][2][3] |

| CAS Number | 1120364-53-5 | [1][2] |

| Molecular Formula | C₆H₁₀BrN₃O₂ | |

| Molecular Weight | 236.07 g/mol | |

| Appearance | Liquid | |

| Density | 1.437 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an alkyl/ether-based linker—and the general properties of similar compounds, a qualitative solubility profile can be inferred.

Alkyl-based PROTAC linkers are generally characterized by their hydrophobicity, which suggests good solubility in a range of common organic solvents. For enhancing solubility, particularly in more polar systems, a general laboratory technique involves warming the solution to 37°C and employing sonication in an ultrasonic bath. Stock solutions of the compound can be maintained for several months when stored at temperatures below -20°C.

Based on the solubility of structurally related Boc-protected compounds and other PROTAC linkers, this compound is expected to be soluble in:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF)

-

Alcohols: Ethanol, Methanol

It is anticipated to have limited solubility in water and non-polar aliphatic hydrocarbons.

Experimental Protocols

Representative Protocol: Synthesis of a PROTAC using a Bifunctional Linker

This protocol describes a two-step process for conjugating a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional linker like this compound.

Step 1: Conjugation of the POI Ligand to the Linker

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (containing a suitable nucleophile, such as a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution to facilitate the deprotonation of the nucleophile on the POI ligand.

-

Linker Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting POI-linker conjugate by flash column chromatography.

Step 2: "Click Chemistry" Conjugation of the E3 Ligase Ligand

-

Reaction Setup: Dissolve the purified POI-linker conjugate and the E3 ligase ligand (functionalized with a terminal alkyne) in a suitable solvent system, often a mixture of an organic solvent and water (e.g., t-butanol/water or DMSO/water).

-

Catalyst Addition: Add the copper(I) catalyst. This can be generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent, like sodium ascorbate. A copper-stabilizing ligand, such as TBTA or BTTAA, is often included.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

-

Purification: Upon completion, purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to yield the desired product with high purity.

Visualized Workflows and Logical Relationships

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for PROTAC synthesis and the logical relationship of the key components.

References

Br-Boc-C2-azido CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-azidoethyl 2-bromo-2-methylpropanoate, commonly referred to as Br-Boc-C2-azido. This bifunctional molecule is a valuable reagent in the fields of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via click chemistry.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Parameter | Value | Reference |

| CAS Number | 1120364-53-5 | [1][2][3] |

| Molecular Formula | C6H10BrN3O2 | [1][2] |

| Molecular Weight | 236.07 g/mol | |

| Alternate Names | 2'-Azidoethyl 2-bromoisobutyrate, 2-Azidoethyl-2-bromoisobutyrate, 2-Bromo-2-methyl-propanoic acid 2-azidoethyl ester, 2-Azidoethyl 2-bromo-2-methylpropanoate, Azido-ATRP initiator |

Chemical Structure and Properties

This compound is an alkyl/ether-based linker molecule. Its structure incorporates two key functional groups: an azide (-N3) group and a bromo-isobutyrate group. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block in organic synthesis.

The azide group is a key component for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like dibenzocyclooctyne (DBCO).

The bromo-isobutyrate moiety serves as a stable protecting group and can also act as an initiator for Atom Transfer Radical Polymerization (ATRP). The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which is stable under many conditions but can be readily removed with acid.

Applications in Research and Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The azide group on this compound allows for its facile conjugation to molecules containing an alkyne, a common strategy in the modular synthesis of PROTACs.

Furthermore, its utility extends to general bioconjugation and activity-based protein profiling (ABPP). The azide handle enables the attachment of reporter molecules, such as fluorophores or biotin, to alkyne-modified biomolecules for visualization or enrichment. This is a powerful technique in chemical proteomics for identifying protein targets of small molecules.

Experimental Methodologies

While specific, detailed experimental protocols for the direct use of this compound were not found in the public domain, its application in click chemistry is well-established. A general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving an azide-containing molecule like this compound is presented below.

General Workflow for CuAAC Reaction

Caption: General workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Disclaimer: This is a generalized representation. Specific reaction conditions such as solvent, temperature, and stoichiometry of reagents need to be optimized for each specific application. Researchers should consult relevant literature for detailed protocols.

References

Safety and handling precautions for Br-Boc-C2-azido

An In-Depth Technical Guide to the Safe Handling of Br-Boc-C2-azido

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on general knowledge of organic azides and available data for structurally similar compounds. A specific Material Safety Data Sheet (MSDS) for this compound was not found during the literature search. Therefore, all personnel must consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this compound.

Introduction

This compound (tert-butyl (2-azidoethyl)carbamate) is a bifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[] Its structure incorporates a Boc-protected amine, a short alkyl chain, and a terminal azide group. The azide functionality makes it a key reagent for "click chemistry," specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2]

Organic azides are energetic compounds and must be handled with appropriate care to mitigate the risk of explosive decomposition.[3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the safe use of this compound in a research and development setting.

Hazard Identification and Risk Assessment

A general principle for assessing the stability of organic azides is the carbon-to-nitrogen ratio (C/N). A higher C/N ratio generally indicates greater stability. For this compound (C₆H₁₁BrN₄O₂), the C/N ratio is 1.5. Azides with a C/N ratio between 1 and 3 should be handled with caution, stored at low temperatures, and synthesized or used in limited quantities.[5]

General Hazards of Organic Azides:

-

Explosive Decomposition: Can decompose violently when subjected to heat, shock, friction, or light.

-

Toxicity: The azide ion is toxic and has a toxicity profile similar to cyanide. While the toxicity of this compound is not specifically documented, it should be handled as a potentially toxic substance.

-

Formation of Hydrazoic Acid: Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃).

-

Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly sensitive and explosive metal azides.

Representative Quantitative Data

The following data is from the Material Safety Data Sheet of a structurally similar compound, tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, and should be used for indicative purposes only.

| Parameter | Representative Value (for a similar compound) |

| Pictogram(s) | No data available |

| Signal Word | No data available |

| Hazard Statement(s) | No data available |

| Precautionary Statement(s) | No data available |

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

| PPE Item | Specification |

| Eye Protection | Safety glasses with side shields or safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Flame-retardant laboratory coat. |

| Additional Protection | A face shield and blast shield should be used when working with neat compound or on a larger scale. |

Engineering Controls

| Control Measure | Description |

| Fume Hood | All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. |

| Blast Shield | A blast shield should be placed in front of the experimental setup, especially when heating or concentrating the compound. |

| Ventilation | Ensure adequate ventilation in the laboratory. |

| Static Control | Use of anti-static mats and grounding straps can mitigate the risk of static discharge, which can be an ignition source for sensitive azides. |

Safe Handling and Storage

Handling

-

Avoid Heat, Shock, and Friction: Do not heat the compound directly unless as part of a carefully controlled reaction protocol. Avoid grinding or subjecting the material to mechanical shock.

-

Use Non-Metal Utensils: Use plastic or ceramic spatulas for weighing and transferring to prevent the formation of shock-sensitive metal azides.

-

Avoid Incompatible Materials: Keep away from strong acids, strong oxidizing agents, and heavy metals.

-

Solvent Choice: Do not use halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form explosive diazidomethane and triazidomethane.

-

Work Scale: Use the smallest feasible quantity of the compound for your experiments.

Storage

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dark place. Refrigeration is recommended. |

| Container | Store in a tightly sealed, clearly labeled container. |

| Incompatibilities | Store away from acids, oxidizing agents, and heavy metals. |

| Light Sensitivity | Protect from light. |

Spill and Waste Management

Spill Response

-

Small Spills: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a labeled, sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact your institution's EHS department immediately.

Waste Disposal

-

Azide Waste Stream: All waste containing this compound should be collected in a dedicated, labeled hazardous waste container.

-

Do Not Mix with Acidic Waste: Never mix azide-containing waste with acidic waste to prevent the formation of hydrazoic acid.

-

Decontamination: Decontaminate glassware and equipment that have been in contact with the azide. A common method is to rinse with a freshly prepared 10% solution of sodium nitrite in 2M sodium hydroxide, followed by a thorough water rinse.

Experimental Protocols

This compound is primarily used in CuAAC and SPAAC reactions. The following are representative protocols.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand

-

Solvent (e.g., DMF, t-BuOH/H₂O)

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a premix of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

-

To the stirring solution of the alkyne and azide, add the CuSO₄/THPTA premix.

-

Add the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture can be worked up by standard procedures such as extraction and column chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the reaction of a cyclooctyne-containing molecule with this compound.

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

-

Solvent (e.g., DMSO, PBS)

Procedure:

-

Dissolve the cyclooctyne-functionalized molecule (1.0 equivalent) in the chosen solvent.

-

Add this compound (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or other suitable methods.

-

SPAAC reactions are typically clean and may not require extensive purification. If necessary, the product can be purified by chromatography.

Visualizations

Safe Handling Workflow for Organic Azides

References

Commercial Availability and Technical Applications of Br-Boc-C2-azido: An In-depth Guide

Introduction:

Br-Boc-C2-azido is a heterobifunctional chemical linker of significant interest to researchers in chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal azide group, a Boc-protected amine, and a bromoethyl moiety, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and detailed protocols for its application, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and in bioconjugation reactions via click chemistry.

Commercial Availability

This compound is readily available from several chemical suppliers, facilitating its use in a wide range of research and development applications. The following table summarizes some of the known commercial sources.

| Supplier |

| MedchemExpress |

| Biorbyt |

| Laibo Chem |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key data for this compound.[1]

| Property | Value |

| CAS Number | 1120364-53-5 |

| Molecular Formula | C₆H₁₀BrN₃O₂ |

| Molecular Weight | 236.07 g/mol |

| Appearance | Not specified in available results |

| Purity | Not specified in available results |

| Solubility | Not specified in available results |

| Stability and Storage | Store at -20°C[1] |

Note: Detailed quantitative data on purity, solubility in various solvents, and long-term stability were not consistently available in the public domain. Researchers are advised to consult the Certificate of Analysis and other technical documentation provided by the specific supplier.

Core Applications

The bifunctional nature of this compound underpins its utility in two primary areas: as a linker for PROTACs and as a reagent for click chemistry.

PROTAC Linker

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4] The linker component of a PROTAC is critical for establishing the appropriate spatial orientation of the target protein and the E3 ligase to facilitate this process. This compound serves as a versatile building block for PROTAC linkers. The azide group can be functionalized via click chemistry, while the Boc-protected amine can be deprotected to allow for amide bond formation, and the bromo group can participate in nucleophilic substitution reactions.

Click Chemistry Reagent

The azide moiety of this compound makes it a prime substrate for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, it can participate in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained cyclooctynes, such as DBCO or BCN, and is particularly useful for applications in living systems where copper toxicity is a concern.

Experimental Protocols

The following are detailed methodologies for key experiments involving azide-containing linkers like this compound.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing linker (e.g., this compound)

-

Copper(II) sulfate (CuSO₄)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate

-

DMSO (Dimethyl sulfoxide)

-

Deionized water

-

Appropriate buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide-containing linker in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-modified biomolecule in an appropriate buffer or water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

-

Prepare a 10 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of the copper ligand (TBTA or THPTA) in DMSO/t-butanol or water, respectively.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing linker. The molar ratio will depend on the specific application, but a slight excess of the azide is often used.

-

Add the appropriate buffer to achieve the desired final reaction volume.

-

Premix the CuSO₄ and the copper ligand in a separate tube before adding to the reaction mixture. A 1:5 molar ratio of copper to ligand is common.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

-

Reaction and Incubation:

-

Vortex the reaction mixture gently to ensure thorough mixing.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For less reactive substrates, incubation can be extended overnight.

-

-

Purification:

-

Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.

-

Protocol 2: PROTAC-Mediated Protein Degradation Assay via Western Blot

This protocol outlines a typical workflow to assess the efficacy of a newly synthesized PROTAC in degrading its target protein within a cellular context.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control.

-

Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a CO₂ incubator.

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

Perform the same steps for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the PROTAC.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Evaluation Workflow.

References

The Azide Functional Group: A Linchpin in Click Chemistry for Advanced Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and biocompatible. At the heart of many of these powerful transformations lies the azide functional group (-N₃). Its unique combination of stability, selectivity, and reactivity has established it as an indispensable tool for scientists seeking to construct complex molecular architectures with precision and ease. This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, with a focus on its practical applications, experimental considerations, and the quantitative aspects that govern its utility.

The Azide Functional Group: Properties and Synthesis

The azide group is a linear, 1,3-dipolar functional group that is remarkably stable toward a wide range of chemical conditions, yet poised for highly specific "click" reactions. This bioorthogonality is a key feature, as azides are largely unreactive with the vast majority of biological molecules, ensuring that chemical modifications occur only at the intended sites.

Synthesis of Organic Azides

The preparation of organic azides is a critical first step for their use in click chemistry. A variety of reliable methods exist for the synthesis of both alkyl and aryl azides.

1.1.1. Synthesis of Alkyl Azides: A common and efficient method for preparing alkyl azides is through the nucleophilic substitution of alkyl halides or sulfonates with an azide salt, such as sodium azide (NaN₃). This Sₙ2 reaction is typically carried out in polar aprotic solvents like DMSO or DMF.

1.1.2. Synthesis of Aryl Azides: Aryl azides are typically synthesized from aryl amines. The amine is first converted to a diazonium salt, which is then displaced by an azide ion.

The Core of Click Chemistry: Azide-Alkyne Cycloadditions

The most prominent application of the azide group in click chemistry is its participation in [3+2] cycloaddition reactions with alkynes to form stable triazole rings. Two main variants of this reaction are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, characterized by its high yields, mild reaction conditions, and exceptional reliability.[1] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[2] The reaction is often carried out in aqueous solutions and is tolerant of a wide range of functional groups, making it ideal for bioconjugation applications.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[3] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction, allowing it to proceed efficiently at physiological temperatures.[3]

Quantitative Data on Azide-Alkyne Cycloadditions

The efficiency of click chemistry reactions is a key consideration for their application. The following tables summarize quantitative data on the yields and kinetics of CuAAC and SPAAC reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Substrates

| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuI | neat | 95 | |

| 4-Nitrophenyl Azide | Phenylacetylene | CuI | neat | 98 | |

| 1-Azidohexane | 1-Heptyne | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91 | |

| 4-Azidoaniline | Propargyl Alcohol | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 88 | |

| Glycosyl Azide | Propargyl-functionalized molecule | CuI/L-proline | Glycerol | 93 | |

| Aryl Azide (in situ generated) | Terminal Alkyne | CuI | 1ChCl/2Gly | 40-88 |

Table 2: Kinetic and Stability Data for Common Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Stability | Key Features | Reference |

| DIBO | 0.31 | High | Fast reaction rates and excellent stability. | |

| BCN-OH (endo) | 0.1 - 0.6 | Moderate | High reactivity and small size. The endo isomer is more reactive. | |

| DBCO | ~0.1 | High | Widely used due to a good balance of reactivity and stability. | |

| DIFO | 0.076 | High | Difluorination enhances stability. |

Experimental Protocols

Detailed methodologies for the synthesis of azides and the execution of click chemistry reactions are provided below.

Protocol for Synthesis of Alkyl Azides via Nucleophilic Substitution

Objective: To synthesize 1-azidohexane from 1-bromohexane.

Materials:

-

1-Bromohexane

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromohexane (1.0 eq) in DMSO.

-

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-azidohexane. Caution: Do not distill low molecular weight alkyl azides due to their explosive nature.

Protocol for Synthesis of Aryl Azides from Anilines

Objective: To synthesize an aryl azide from the corresponding aniline.

Materials:

-

Substituted aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, 3-4 eq)

-

Sodium Nitrite (NaNO₂) (1.0-1.2 eq)

-

Sodium Azide (NaN₃) (1.0-1.2 eq)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Aniline Dissolution: In a round-bottom flask, dissolve the aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Diazotization: Dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.

-

Azidation: In a separate flask, dissolve sodium azide (1.0-1.2 eq) in deionized water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Extract the reaction mixture with DCM or EtOAc. Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude aryl azide. If necessary, purify further by column chromatography. Safety Precautions: Aryl azides are potentially explosive. Avoid heat, friction, and shock. Sodium azide is highly toxic.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To perform a general solution-phase CuAAC reaction.

Materials:

-

Azide (1.0 equivalent)

-

Terminal alkyne (1.0-1.2 equivalents)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Ligand (e.g., THPTA or TBTA) stock solution (optional but recommended)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

If using a ligand, add it to the reaction mixture.

-

Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

-

Add the sodium ascorbate stock solution to a final concentration of 5-10 mol%.

-

Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, purify the product via standard methods such as extraction or column chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO

Objective: To label an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

DBCO-functionalized fluorescent dye stock solution in DMSO

-

Size-exclusion chromatography column

Procedure:

-

To the solution of the azide-modified protein, add the DBCO-functionalized fluorescent dye stock solution to a final concentration of 2-10 fold molar excess over the protein. The final DMSO concentration should typically be below 10%.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light.

-

Monitor the reaction progress if possible (e.g., by SDS-PAGE if there is a sufficient mass shift).

-

Upon completion, remove the excess unreacted dye by size-exclusion chromatography.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of azide-based click chemistry.

Caption: Workflow for protein labeling using click chemistry.

Caption: In situ click chemistry for drug lead discovery.

Conclusion

The azide group's remarkable utility in click chemistry has firmly cemented its place as a cornerstone of modern chemical and biological research. Its ability to participate in highly efficient and selective cycloaddition reactions has empowered scientists to construct complex molecules, probe biological systems with unprecedented precision, and accelerate the discovery of new therapeutics. The continued development of novel azide-containing reagents and new click-type reactions promises to further expand the already vast applications of this versatile functional group.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Br-Boc-C2-azido Linker

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Br-Boc-C2-azido linker. The protocol is exemplified through the synthesis of a BRD4-targeting PROTAC, a well-established target in oncology. This bifunctional linker allows for a modular and efficient assembly of the final PROTAC molecule through a combination of nucleophilic substitution and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Introduction to PROTAC Technology and the this compound Linker

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This event-driven, catalytic mechanism offers a powerful strategy to eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

The this compound linker is a versatile building block for PROTAC synthesis. It features:

-

A bromo group for covalent attachment to the POI ligand, typically through nucleophilic substitution with functional groups like phenols or amines.

-

A Boc-protected amine , which after deprotection, allows for the coupling of the E3 ligase ligand.

-

An azido group that enables the highly efficient and specific CuAAC click chemistry reaction for the final ligation step with an alkyne-functionalized molecule.[2][]

This modular design allows for the convergent synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficacy.[4][5]

Synthesis Workflow and Signaling Pathway

The overall synthetic strategy involves a three-step process:

-

Attachment of the POI Ligand: The POI ligand is conjugated to the bromo-end of the linker.

-

Boc Deprotection: The Boc protecting group is removed to reveal a free amine.

-

Coupling of the E3 Ligase Ligand via Click Chemistry: The E3 ligase ligand, functionalized with a terminal alkyne, is coupled to the azide-containing intermediate.

The synthesized PROTAC then acts by inducing the formation of a ternary complex between the target protein and the E3 ligase, leading to target protein degradation.

Experimental Protocols

This section details the synthesis of a BRD4-targeting PROTAC using (+)-JQ1 as the POI ligand and a pomalidomide derivative as the E3 ligase ligand.

Protocol 1: Synthesis of JQ1-C2-azido-Boc Intermediate

This step involves the nucleophilic substitution of the bromide on the linker with the phenolic hydroxyl group of (+)-JQ1.

Reagents and Materials:

-

(+)-JQ1

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-